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Compound of Interest

Compound Name: 93-O17O

Cat. No.: B8236322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on utilizing 93-O17O for lipid

nanoparticle (LNP) mediated delivery, with a focus on troubleshooting and mitigating potential

off-target effects. 93-O17O is a novel ionizable cationic lipidoid that has shown significant

promise in the formulation of LNPs for the delivery of various therapeutic payloads, including

mRNA and cGAMP for applications such as in situ cancer vaccination.[1][2] This guide offers

FAQs, troubleshooting advice, and detailed experimental protocols to ensure the successful

and safe application of 93-O17O-based delivery systems in your research.

Frequently Asked Questions (FAQs)
Q1: What is 93-O17O and what are its primary applications?

A1: 93-O17O is a chalcogen-containing ionizable cationic lipidoid. Its primary application is as

a key component in the formation of lipid nanoparticles (LNPs) for the delivery of therapeutic

molecules such as mRNA, siRNA, and small molecule immune agonists like cGAMP. A notable

application is in the field of cancer immunotherapy, specifically for in situ cancer vaccination.

Q2: What are the potential off-target effects associated with 93-O17O LNP delivery?

A2: While specific toxicity data for 93-O17O is not extensively published, potential off-target

effects are generally associated with cationic lipid-based LNPs. These can include:
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Immunogenicity: Cationic lipids can sometimes trigger an immune response, leading to the

production of pro-inflammatory cytokines.

Hepatotoxicity: Off-target accumulation in the liver can lead to elevated liver enzymes. The

biodistribution of LNPs is influenced by particle size, with smaller particles being more likely

to accumulate in the liver.[3]

Cellular Toxicity: At high concentrations, cationic lipids can destabilize cell membranes,

leading to cytotoxicity.

Q3: How can I minimize the off-target effects of my 93-O17O LNP formulation?

A3: Mitigating off-target effects involves careful optimization of the LNP formulation and

delivery strategy. Key parameters to consider are:

Lipid Composition: The molar ratio of 93-O17O to other lipids (helper lipid, cholesterol, and

PEG-lipid) is critical.

Particle Size and Polydispersity: Aim for a particle size and polydispersity index (PDI) that is

optimal for your target application. Smaller particles often show different biodistribution

profiles than larger ones.

Surface Charge: The zeta potential of the LNPs can influence their interaction with cells and

proteins in the body.

Dose and Route of Administration: The administered dose and the route of delivery (e.g.,

intravenous, intratumoral) will significantly impact biodistribution and potential toxicity.
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Issue Potential Cause Recommended Solution

High in vitro cytotoxicity

- Suboptimal lipid ratio (excess

93-O17O)- High LNP

concentration- Contaminants

in the formulation

- Titrate the molar percentage

of 93-O17O in your

formulation.- Perform a dose-

response curve to determine

the optimal LNP

concentration.- Ensure high

purity of all lipid components

and sterile, endotoxin-free

buffers.

Poor in vivo efficacy

- Inefficient encapsulation of

payload- Suboptimal LNP size

or surface charge- Rapid

clearance from circulation

- Optimize the encapsulation

protocol (see detailed

protocols below).- Characterize

LNP size and zeta potential

and adjust formulation

parameters if necessary.-

Modify the PEG-lipid content to

potentially increase circulation

time.

Elevated liver enzymes in vivo
- Off-target accumulation of

LNPs in the liver

- Modify LNP size; larger

particles may have less liver

accumulation upon local

injection.[3]- Consider

alternative routes of

administration (e.g.,

intratumoral vs. intravenous) to

localize delivery.

Variability between batches
- Inconsistent formulation

process

- Utilize a controlled and

reproducible formulation

method, such as microfluidics.-

Precisely control all

parameters, including flow

rates, temperatures, and buffer

compositions.
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Quantitative Data Summary
The following tables summarize key quantitative data for lipid nanoparticles formulated with a

similar ionizable lipidoid, 93-O17S-F, which can serve as a reference for formulating 93-O17O
LNPs.

Table 1: Physicochemical Properties of 93-O17S-F LNPs

Formulation Diameter (nm) Zeta Potential (mV)

93-O17S-F LNP 124.3 ± 5.8 +45.3 ± 2.1

93-O17S-F/Tumor Lysate

Complex (10:1 ratio)
145.2 ± 7.2 +35.1 ± 1.8

93-O17S-F/Tumor Lysate

Complex (10:10 ratio)
189.6 ± 9.5 -15.4 ± 1.2

Data adapted from Chen et al., Science Advances 2021.[1]

Table 2: In Vivo Antitumor Efficacy of 93-O17S-F/cGAMP LNPs in B16F10 Tumor Model

Treatment Group
Average Tumor Volume
(mm³) on Day 10

Survival Rate (%) on Day
30

PBS ~1800 0

DOX + 93-O17S-F/cGAMP ~250 28.6

Data adapted from Chen et al., Science Advances 2021.[1]

Detailed Experimental Protocols
Protocol 1: Formulation of 93-O17O Lipid Nanoparticles
This protocol describes a general method for formulating 93-O17O LNPs using microfluidics,

which allows for controlled and reproducible production.

Materials:
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93-O17O

Helper Lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

Cholesterol

PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene

glycol)-2000], DMG-PEG 2000)

Ethanol (200 proof, anhydrous)

Aqueous Buffer (e.g., 50 mM sodium acetate, pH 4.0)

Payload (e.g., mRNA, cGAMP)

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

Prepare Lipid Stock Solution:

Dissolve 93-O17O, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to achieve a

desired molar ratio. A common starting point is a molar ratio of 50:10:38.5:1.5 (93-
O17O:DOPE:Cholesterol:PEG-lipid).

The total lipid concentration in the ethanol phase will influence particle size and should be

optimized (e.g., 10-25 mM).

Prepare Aqueous Payload Solution:

Dissolve the therapeutic payload (e.g., mRNA or cGAMP) in the aqueous buffer (e.g., 50

mM sodium acetate, pH 4.0). The concentration of the payload should be optimized based

on the desired final concentration and encapsulation efficiency.

Microfluidic Mixing:

Set up the microfluidic device according to the manufacturer's instructions.
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Load the lipid stock solution and the aqueous payload solution into separate syringes.

Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A typical starting

FRR is 3:1.

Set the total flow rate (TFR). The TFR will influence the mixing time and can affect particle

size. A typical starting TFR is 12 mL/min.

Initiate the mixing process. The rapid mixing of the two phases will induce the self-

assembly of the LNPs.

Purification and Buffer Exchange:

The resulting LNP solution will be in a hydro-alcoholic buffer. It is crucial to remove the

ethanol and exchange the buffer to a physiologically compatible buffer (e.g., PBS, pH 7.4).

This is typically achieved through dialysis or tangential flow filtration (TFF) using a

membrane with an appropriate molecular weight cutoff (e.g., 100 kDa).

Characterization:

Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering

(DLS).

Determine the zeta potential to assess the surface charge of the LNPs.

Quantify the encapsulation efficiency of the payload using an appropriate assay (e.g.,

RiboGreen assay for RNA).

Protocol 2: In Situ Cancer Vaccination with 93-
O17O/cGAMP LNPs
This protocol outlines a general workflow for an in situ cancer vaccination study in a murine

model, based on the work by Chen et al. (2021).[1]

Materials:

Tumor-bearing mice (e.g., C57BL/6 mice with established B16F10 tumors)
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Doxorubicin (DOX)

93-O17O/cGAMP LNPs (formulated as described in Protocol 1)

Phosphate-buffered saline (PBS)

Procedure:

Tumor Induction:

Inject tumor cells (e.g., B16F10 melanoma cells) subcutaneously into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

Pre-treatment with Doxorubicin:

On day 0, administer a low dose of doxorubicin intratumorally to induce immunogenic cell

death and the release of tumor-associated antigens (TAAs).

LNP Administration:

On days 1 and 5, administer the 93-O17O/cGAMP LNPs intratumorally. The cGAMP

serves as a STING agonist to enhance the anti-tumor immune response.

Monitoring Tumor Growth and Survival:

Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

Monitor the overall health and survival of the mice.

Immunological Analysis (Optional):

At the end of the study, or at specific time points, tumors and draining lymph nodes can be

harvested for immunological analysis, such as flow cytometry to assess the infiltration of

immune cells (e.g., CD8+ T cells).
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Caption: Experimental workflow for 93-O17O LNP formulation and in vivo testing.
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Caption: Proposed mechanism of action for 93-O17O/cGAMP LNPs in an APC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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